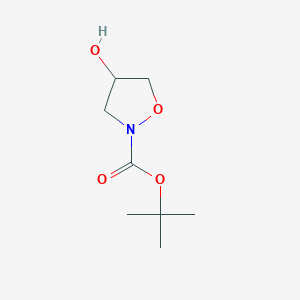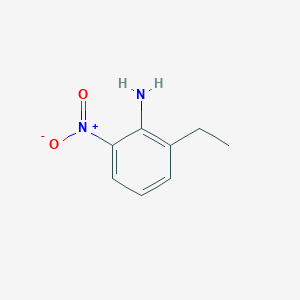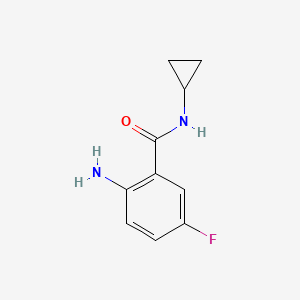
Fmoc-2-Amino-3-Methoxybenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid is a derivative that includes a fluorenylmethoxycarbonyl (Fmoc) group. This moiety is commonly used in the protection of amino groups during the synthesis of peptides and oligonucleotides. The presence of the 3-methoxybenzoic acid suggests potential applications in the synthesis of complex organic molecules, possibly in the field of medicinal chemistry or material science.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For example, the 3-methoxy-4-phenoxybenzoyl group has been utilized for the protection of exocyclic amino groups of nucleosides, showing high selectivity and stability under acidic conditions, which is crucial for the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach . Additionally, a related compound, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, has been synthesized from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate, indicating that the Fmoc group can be introduced successfully in high yield under certain conditions .
Molecular Structure Analysis
The molecular structure of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid would include a fluorenylmethoxycarbonyl group attached to an amino group, which is further connected to a 3-methoxybenzoic acid moiety. The Fmoc group is known for its stability and is often used in peptide synthesis because it can be removed under mild basic conditions without affecting the rest of the molecule. The 3-methoxy group may influence the electronic properties of the benzoic acid, potentially affecting reactivity and solubility.
Chemical Reactions Analysis
The Fmoc group is typically used in peptide synthesis for its ability to protect the amino group during coupling reactions and can be selectively removed afterwards. The presence of the 3-methoxybenzoic acid component suggests that the compound could participate in various organic reactions, such as amide bond formation, esterification, and could also be involved in the synthesis of heterocyclic compounds when reacting with different nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid are not detailed in the provided papers, we can infer from the structure that the compound would likely exhibit high lipophilicity due to the Fmoc group . This could affect its solubility in organic solvents versus water. The stability of the compound under acidic conditions would be an important characteristic, especially in the context of oligonucleotide synthesis, where acid-labile protecting groups can lead to depurination . The chemical reactivity would be influenced by the presence of the Fmoc group, which is known to be stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection in multi-step synthetic procedures .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-2-Amino-3-Methoxybenzoesäure wird in der Peptidsynthese verwendet . Peptide sind kurze Ketten von Aminosäuren, die eine entscheidende Rolle in biologischen Funktionen spielen. Sie werden in verschiedenen Bereichen wie der Therapie, Kosmetik und Ernährung eingesetzt.
Gewebetechnik und Organregeneration
Die Selbstassemblierung von Fmoc-Aminosäuren, einschließlich this compound, bildet Matrizen, die sich für die Ausbreitung, Migration und Proliferation von Zellen eignen . Diese Matrizen werden aufgrund des Vorhandenseins von biologischen endogenen Molekülen und schwachen intermolekularen Kräften häufig in der Gewebetechnik und Organregeneration eingesetzt .
Vaskularisierung
Die selbstassemblierten Matrizen von Fmoc-Aminosäuren können ein parallelgeordnetes Fasernetzwerk bilden, das die extrazelluläre Matrix (ECM) imitieren und die Adhäsion und Proliferation von einschichtigen flachen Epithelzellen (HUVECs) unterstützen kann . Dies hat potenzielle Anwendungen in der Vaskularisierung, der Bildung neuer Blutgefäße, einem kritischen Prozess in der Gewebetechnik .
Biologisches Material oder organische Verbindung für die Forschung in der Lebenswissenschaft
2-Amino-3-Methoxybenzoesäure ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die Forschung in der Lebenswissenschaft verwendet werden kann .
Forschungsanwendung
This compound wird für Forschungszwecke verwendet . Es ist nicht für diagnostische oder therapeutische Zwecke bestimmt .
Supramolekulare Selbstassemblierungsmechanismus
Die Erforschung der Selbstassemblierung von Aminosäuren in einem begrenzten Raum kann das Verständnis des supramolekularen Selbstassemblierungsmechanismus fördern . Dies könnte eine große Chance bieten, die spezifischen Strukturen von Gefäßen oder Geweben in vitro zu bauen .
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-2-amino-3-methoxybenzoic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid, is primarily used in the field of proteomics research .
Mode of Action
The compound is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a building block in peptide synthesis, Fmoc-2-amino-3-methoxybenzoic acid plays a role in the formation of peptide bonds, which are crucial in the creation of proteins . .
Pharmacokinetics
Like other fmoc-protected amino acids, it is soluble in dmf (01 mmol/ml) .
Result of Action
The primary result of the action of Fmoc-2-amino-3-methoxybenzoic acid is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, and its removal allows for the continuation of the peptide chain .
Action Environment
The action of Fmoc-2-amino-3-methoxybenzoic acid is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of certain reagents (such as piperidine for Fmoc removal) can influence the efficacy of the compound’s action . The compound is stable at room temperature .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-20-12-6-11-18(22(25)26)21(20)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOORNHZYVFASIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)


![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)
![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)

